N2,N2-DIETHYL-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2,4-DICARBOXAMIDE
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Overview
Description
N2,N2-DIETHYL-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2,4-DICARBOXAMIDE is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a xanthene moiety, a thiophene ring, and multiple amide groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-DIETHYL-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2,4-DICARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the xanthene moiety through a series of coupling reactions. The final steps involve the formation of the amide bonds under controlled conditions, often using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2,N2-DIETHYL-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The xanthene moiety can be reduced under specific conditions.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the xanthene moiety could produce dihydroxanthene derivatives.
Scientific Research Applications
N2,N2-DIETHYL-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2,4-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique chemical structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2,N2-DIETHYL-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The xanthene moiety is known to modulate oxidative stress pathways, while the thiophene ring may interact with various enzymes. The compound’s amide groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Xanthone Derivatives: Compounds with a xanthene scaffold, such as α-mangostin and γ-mangostin, are known for their antioxidant and anti-inflammatory properties.
Thiophene Derivatives: Thiophene-based compounds are widely studied for their electronic properties and potential use in organic electronics.
Uniqueness
N2,N2-DIETHYL-3-METHYL-5-(9H-XANTHENE-9-AMIDO)THIOPHENE-2,4-DICARBOXAMIDE is unique due to its combination of a xanthene moiety and a thiophene ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H25N3O4S |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-N,2-N-diethyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2,4-dicarboxamide |
InChI |
InChI=1S/C25H25N3O4S/c1-4-28(5-2)25(31)21-14(3)19(22(26)29)24(33-21)27-23(30)20-15-10-6-8-12-17(15)32-18-13-9-7-11-16(18)20/h6-13,20H,4-5H2,1-3H3,(H2,26,29)(H,27,30) |
InChI Key |
MWCNNBLPGBAQKS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)N)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)N)C |
Origin of Product |
United States |
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